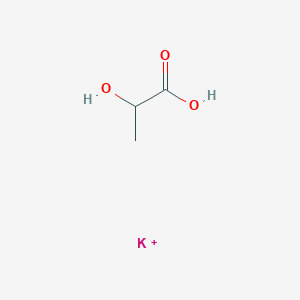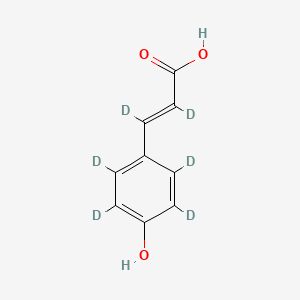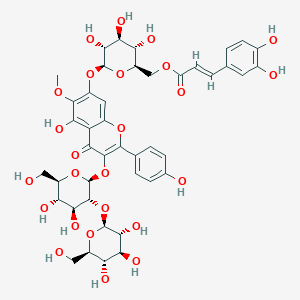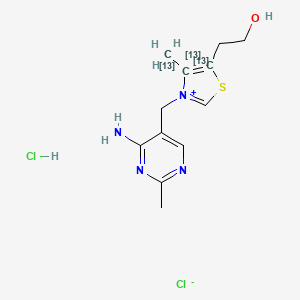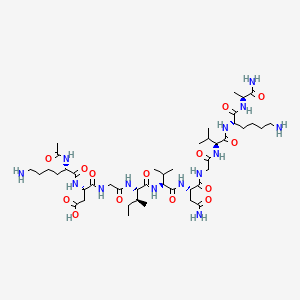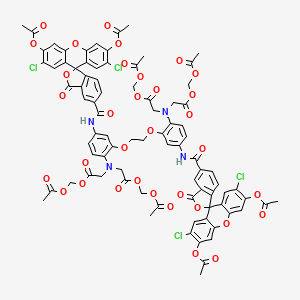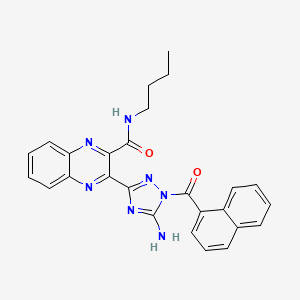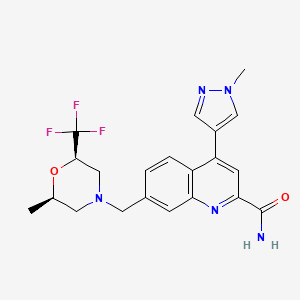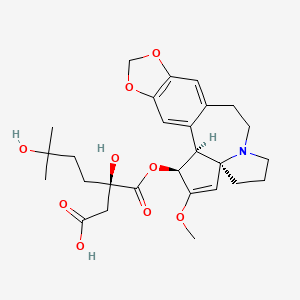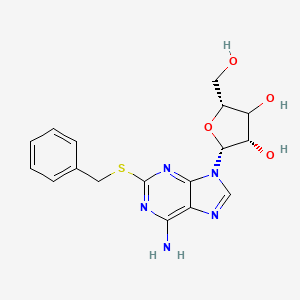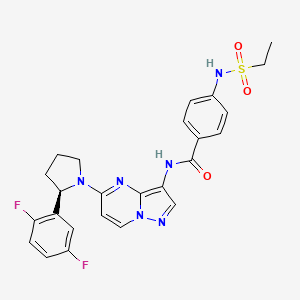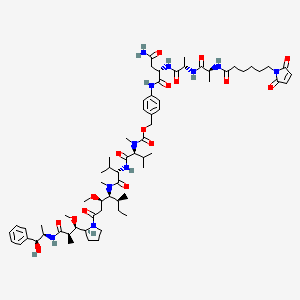
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is a potent anticancer agent that can be specifically activated by the tumor microenvironment. This compound has shown efficacy in suppressing tumor growth in mice, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE involves multiple steps, including the coupling of amino acids and the attachment of the PAB-MMAE moiety. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification steps to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the amino acid residues, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying biological activities and properties .
Aplicaciones Científicas De Investigación
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to suppress tumor growth.
Industry: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates.
Mecanismo De Acción
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE exerts its effects by targeting specific molecular pathways within cancer cells. The compound is activated in the tumor microenvironment, leading to the release of the active drug MMAE. This drug disrupts microtubule dynamics, inhibiting cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAF: Another potent anticancer agent with a similar mechanism of action.
Mc-Alanyl-Alanyl-Asparagine-PAB-DM1: A compound used in antibody-drug conjugates for targeted cancer therapy.
Mc-Alanyl-Alanyl-Asparagine-PAB-DM4: Similar to DM1, used in targeted cancer treatments.
Uniqueness
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is unique due to its specific activation in the tumor microenvironment, which enhances its selectivity and reduces off-target effects. This specificity makes it a valuable candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C67H101N11O16 |
|---|---|
Peso molecular |
1316.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H101N11O16/c1-15-40(6)58(50(92-13)36-55(83)77-34-22-25-49(77)60(93-14)41(7)61(85)70-42(8)59(84)46-23-18-16-19-24-46)75(11)66(90)56(38(2)3)74-65(89)57(39(4)5)76(12)67(91)94-37-45-27-29-47(30-28-45)72-64(88)48(35-51(68)79)73-63(87)44(10)71-62(86)43(9)69-52(80)26-20-17-21-33-78-53(81)31-32-54(78)82/h16,18-19,23-24,27-32,38-44,48-50,56-60,84H,15,17,20-22,25-26,33-37H2,1-14H3,(H2,68,79)(H,69,80)(H,70,85)(H,71,86)(H,72,88)(H,73,87)(H,74,89)/t40-,41+,42+,43-,44-,48-,49-,50+,56-,57-,58-,59+,60+/m0/s1 |
Clave InChI |
AWJDDTWUHNATEN-NAMAUAOVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
